molecular formula C16H15NO3 B3057464 Ketorolac methyl ester CAS No. 80965-09-9

Ketorolac methyl ester

Número de catálogo B3057464
Número CAS: 80965-09-9
Peso molecular: 269.29 g/mol
Clave InChI: GREBGQSAVFHEAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ketorolac methyl ester, also known as Methyl (1RS)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate, is a derivative of Ketorolac . Ketorolac is a potent nonsteroidal anti-inflammatory drug .


Synthesis Analysis

Alkyl esters of ketorolac, including the methyl ester, have been synthesized as potential prodrugs for transdermal delivery . The synthesis involves the creation of ester prodrugs, which are evaluated to determine the relationship between their skin permeation characteristics and their physicochemical properties .


Molecular Structure Analysis

The molecular formula of this compound is C16H15NO3 . The molecular weight is 269.29 g/mol . The InChI string and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Ketorolac and its esters, including the methyl ester, are known to undergo various chemical reactions. For instance, esters can be hydrolyzed in the presence of a strong-acid catalyst . In the context of transdermal delivery, the skin permeation rate of the alkyl ester prodrugs was found to be significantly higher with a shorter lag time than that of ketorolac .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 269.29 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 4 .

Aplicaciones Científicas De Investigación

1. Nitric Oxide Involvement in Antinociception

Research has shown that the antinociceptive (pain-relieving) effect of ketorolac involves the local participation of nitric oxide. This was demonstrated through studies using NG-nitro-L-arginine methyl ester, an inhibitor of nitric oxide synthesis, which reduced the antinociceptive effect of ketorolac in rats (Granados-Soto et al., 1995).

2. Skin Permeability and Prodrug Characteristics

Ketorolac's ester analogs, including ketorolac ethyl ester and [(N,N-dimethylamino)carbonyl]methyl ester, have been studied for their skin permeability. These esters are hydrolyzed to ketorolac by serum esterases and exhibit different skin permeation rates, suggesting their potential as ester prodrugs for transdermal delivery (Roy & Manoukian, 1994).

3. Physicochemical Properties for Topical Application

The physicochemical properties, skin permeation, and accumulation profiles of lipophilic ketorolac fatty ester prodrugs have been evaluated. Studies indicate that these esters are highly lipophilic and chemically stable, making them suitable candidates for designing safer topical agents without systemic absorption (Bhandari et al., 2007).

4. Antinociceptive and Anti-inflammatory Effects

Depot formulations of ketorolac propyl ester have been studied for their prolonged antinociceptive and anti-inflammatory effects in rats. These formulations show extended durations of action, highlighting their potential for sustained therapeutic effects (Wang et al., 2005).

5. Gas Chromatography/Mass Spectrometry Application

In analytical chemistry, p-fluoroketorolac and [18O3]ketorolac have been compared as internal standards for the determination of ketorolac using gas chromatography/mass spectrometry. This comparison helps in improving the accuracy of ketorolac analysis in plasma samples (Eichhold et al., 1998).

Mecanismo De Acción

Target of Action

Ketorolac methyl ester, like its parent compound ketorolac, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

This compound acts by inhibiting the cyclooxygenase enzymes . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . Although ketorolac is non-selective and inhibits both COX-1 and COX-2 enzymes, its clinical efficacy is derived from its COX-2 inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, ketorolac prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling, providing relief from symptoms.

Result of Action

The inhibition of prostaglandin synthesis by ketorolac results in reduced inflammation and pain . This makes it a useful tool in the management of moderate to severe pain, including postoperative pain, rheumatoid arthritis, osteoarthritis, menstrual disorders, and headaches .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s lipophilicity can affect its transdermal delivery . Optimal lipophilicity can improve the transdermal delivery of ketorolac, potentially enhancing its efficacy . .

Propiedades

IUPAC Name

methyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-16(19)12-9-10-17-13(12)7-8-14(17)15(18)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBGQSAVFHEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80965-09-9
Record name Ketorolac methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080965099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETOROLAC METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884M437C95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As set out in Scheme 1, 2-benzoylpyrrole (II, prepared according to known procedures, e.g., J. Org. Chem. 1977, 42, 4248) is N-alkylated in step 1 with gamma-butyrolactone to provide, after esterification, 4-(2-benzoylpyrrol-1-yl)butyric acid methyl ester (III). 4-(2-Benzoylpyrrol-1-yl)butyric acid methyl ester (III) is then iodinated in step 2 with lithium diisopropylamide and a source of electrophilic iodine, such as iodine, iodine monochloride, or N-iodosuccinimide, to yield 4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV). 4-(2-Benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV) is then cyclized in step 3 via a free radical ring closure reaction, for example, with hydrogen peroxide and iron (II) sulfate heptahydrate in dimethylsulfoxide, to yield 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid methyl ester (V). 5-Benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid methyl ester (V) is then hydrolyzed in step 4 to the corresponding acid (I, ketorolac) by known procedures, e.g., U.S. Pat. No. 4,089,969.
Name
4-(2-Benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
iron (II) sulfate heptahydrate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1.0N solution of triethylborane in hexane (1.6 mL, 1.6 mmoles) was added to a stirred solution of 4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV, 530 mg, 1.3 mmoles) in dimethylsulfoxide (5 mL) under normal air atmosphere. After 1 hour, additional triethylborane (1.0 mL, 1.0 mmole) in hexane was added and the reaction was stirred. After 30 minutes, the reaction was diluted with brine (50 mL) and extracted with diethyl ether (2×50 mL). The organic layer was dried over NaSO4 and evaporated. The crude product was purified by flash chromatography on silica eluting with 1:4 ethyl acetate/hexane to give pure 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid methyl ester (V, 220 mg, 61%) as an amber oil. 1H NMR (CDCl3): delta 2.75-3.0 (m, 2H); 3.76 (s, 3H); 4.07 (dd, 1H); 4.38-4.61 (m, 2H); 6.09 (d, 1H); 6.81 (d, 1H); 7.4-7.55 (m, 3H); 7.80 (dd, 2H). 13C NMR (CDCl3): delta 30.9, 42.3, 7.4, 52.5, 103.0, 124.8, 127.0,128.0, 128.8, 131.3, 139.1, 142.2, 171.6, 184.8.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-(2-Benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV, 3.17 grams, 8 mmol) was dissolved in dimethylsulfoxide (32 mL). Iron (II) sulfate heptahydrate (230 mg, 0.827 mmol) was added, and the mixture was stirred for 5 minutes. Hydrogen peroxide (30% aqueous solution, 6 mL) was added dropwise while the internal temperature of the reaction was kept below 35° C. by application of an external water bath. After 45 minutes, TLC (4:1 hexane:ethyl acetate, silica) indicated the reaction was about 60% complete. Additional hydrogen peroxide (2 mL) was added. After 20 minutes more, an additional 2 mL of peroxide and 70 mg of iron sulfate were added) and 15 minutes later, an additional 0.5 mL of peroxide. 20 Minutes after the final peroxide addition, the mixture was poured into water (200 mL). The resulting mixture was extracted with ether (50 mL), then saturated with sodium chloride and extracted twice more with ether. The combined organic extracts were washed twice with water (50 mL each), then once with brine (25 mL), dried over magnesium sulfate, and evaporated in vacuo to afford ketorolac methyl ester (2.095 g, still containing traces of ether (1%) and DMSO (<0.3%) by NMR. Yield calculated on the basis of weight and NMR purity is 96%. The product may be crystallized from methanol, m.p. 80°-82° C.
Name
Iron (II) sulfate heptahydrate
Quantity
230 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
4-(2-Benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
Quantity
3.17 g
Type
reactant
Reaction Step Three
Quantity
32 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
peroxide
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
iron sulfate
Quantity
70 mg
Type
catalyst
Reaction Step Eight
[Compound]
Name
peroxide
Quantity
0.5 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

A solution of 200 mg. of 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid in 5 ml. of dichloromethane is treated with an excess of ethereal diazomethane, and the reaction mixture is maintained at room temperature for 30 minutes. The solvents and excess reagent are eliminated under reduced pressure and the residue crystallized from ethyl acetate-methanol, to yield methyl 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ketorolac methyl ester
Reactant of Route 2
Reactant of Route 2
Ketorolac methyl ester
Reactant of Route 3
Reactant of Route 3
Ketorolac methyl ester
Reactant of Route 4
Reactant of Route 4
Ketorolac methyl ester
Reactant of Route 5
Reactant of Route 5
Ketorolac methyl ester
Reactant of Route 6
Reactant of Route 6
Ketorolac methyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.